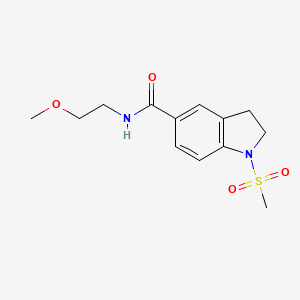![molecular formula C19H25ClN2O2 B4440402 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule inhibitor of the enzyme histone deacetylase (HDAC). It has been studied extensively for its potential use as a treatment for addiction and other neuropsychiatric disorders. In
Mecanismo De Acción
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors such as N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide increase the acetylation of histone proteins, leading to changes in gene expression that can have therapeutic effects. In the case of addiction, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs.
Biochemical and Physiological Effects:
In addition to its effects on addiction and gene expression, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase levels of the neurotransmitter GABA in the brain, which may contribute to its anti-addictive effects. N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. Additionally, it has been shown to have low toxicity and few side effects. However, one limitation is that it may not be effective for all types of addiction or neuropsychiatric disorders, and more research is needed to determine its full potential.
Direcciones Futuras
There are several future directions for research on N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for addiction and neuropsychiatric disorders. Additionally, more research is needed to determine the optimal dosing and treatment regimens for N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide. Finally, further investigation is needed to fully understand the biochemical and physiological effects of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide and its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied extensively for its potential use as a treatment for addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Additionally, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied for its potential use in cancer treatment, as HDAC inhibitors have been shown to have anti-cancer effects.
Propiedades
IUPAC Name |
N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-10-9-15(19(24)22-11-5-2-6-12-22)13-17(16)21-18(23)14-7-3-1-4-8-14/h9-10,13-14H,1-8,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHCLZYJFIQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)
![N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4440363.png)
![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4440394.png)
![N-benzyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440395.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)

![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)